molecular formula C20H33N3O2 B14382960 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide CAS No. 89805-29-8

4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide

Katalognummer: B14382960
CAS-Nummer: 89805-29-8
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: YLQVOCHDELASIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenoxy group, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxy group. One common method involves the reaction of 5-phenoxypentylamine with N-propylpiperidine-1-carboxylic acid under specific conditions to form the desired amide linkage. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide bond can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(5-Phenoxypentyl)amino]-N-methylpiperidine-1-carboxamide
  • 4-[(5-Phenoxypentyl)amino]-N-ethylpiperidine-1-carboxamide
  • 4-[(5-Phenoxypentyl)amino]-N-butylpiperidine-1-carboxamide

Uniqueness

4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide stands out due to its specific combination of the phenoxy group and the piperidine ring, which may confer unique binding properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Eigenschaften

CAS-Nummer

89805-29-8

Molekularformel

C20H33N3O2

Molekulargewicht

347.5 g/mol

IUPAC-Name

4-(5-phenoxypentylamino)-N-propylpiperidine-1-carboxamide

InChI

InChI=1S/C20H33N3O2/c1-2-13-22-20(24)23-15-11-18(12-16-23)21-14-7-4-8-17-25-19-9-5-3-6-10-19/h3,5-6,9-10,18,21H,2,4,7-8,11-17H2,1H3,(H,22,24)

InChI-Schlüssel

YLQVOCHDELASIV-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)N1CCC(CC1)NCCCCCOC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.